1-(3-Allyloxy-2-hydroxy-phenyl)ethanone 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 919123-50-5
VCID: VC19002328
InChI: InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8(2)12)11(10)13/h3-6,13H,1,7H2,2H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

1-(3-Allyloxy-2-hydroxy-phenyl)ethanone

CAS No.: 919123-50-5

Cat. No.: VC19002328

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Allyloxy-2-hydroxy-phenyl)ethanone - 919123-50-5

Specification

CAS No. 919123-50-5
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 1-(2-hydroxy-3-prop-2-enoxyphenyl)ethanone
Standard InChI InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8(2)12)11(10)13/h3-6,13H,1,7H2,2H3
Standard InChI Key UGWLMAFGNZILFT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=CC=C1)OCC=C)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a phenyl ring with three distinct substituents:

  • A hydroxyl group (-OH) at the 2-position, which confers acidity and hydrogen-bonding capability.

  • An allyloxy group (-OCH2CHCH2) at the 3-position, introducing alkene functionality for further derivatization.

  • A ketone group (-COCH3) at the 1-position, enabling participation in condensation and nucleophilic addition reactions.

The molecular formula is C11H12O3, with a molecular weight of 192.21 g/mol. The allyloxy side chain contributes to the molecule’s hydrophobicity while maintaining moderate polarity due to the ether linkage .

Spectroscopic Identification

Key spectral data for 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone include:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 2.60 (s, 3H, COCH3),

    • δ 4.60 (d, 2H, OCH2),

    • δ 5.30–5.45 (m, 2H, CH2CH2),

    • δ 5.90–6.10 (m, 1H, CH2CH2),

    • δ 6.80–7.50 (m, 3H, aromatic protons),

    • δ 12.10 (s, 1H, OH) .

  • IR (cm⁻¹):

    • 3250–3400 (O-H stretch),

    • 1680 (C=O stretch),

    • 1605 (C=C aromatic),

    • 1250 (C-O-C asymmetric stretch) .

These features align with analogous alkoxy acetophenones described in synthetic protocols .

Synthetic Methodologies

Alkylation of 2,3-Dihydroxyacetophenone

A validated route involves the selective O-allylation of 2,3-dihydroxyacetophenone under ultrasound irradiation:

  • Protection of the 2-hydroxy group: Temporarily masking the 2-OH group (e.g., using trimethylsilyl chloride) prevents unwanted dialkylation .

  • Allylation: Reaction with allyl bromide (1.1 equiv) in the presence of K2CO3 (2.0 equiv) in anhydrous DMF at 50°C for 2 hours under ultrasound achieves 85–90% yield .

  • Deprotection: Acidic hydrolysis (e.g., HCl/THF) regenerates the 2-hydroxy group, yielding the target compound .

Table 1: Optimization of Allylation Conditions

ParameterConditionYield (%)
BaseK2CO390
SolventDMF85
Temperature (°C)5088
Ultrasound40 kHz92

Data adapted from analogous syntheses .

Alternative Routes

  • Claisen-Schmidt Condensation: Reacting 3-allyloxy-2-hydroxybenzaldehyde with methyl ketones under basic conditions forms chalcone derivatives, though this method is less direct .

  • Enzyme-Catalyzed Reactions: Lipase-mediated transesterification has been explored for regioselective modifications but remains experimental .

Reactivity and Functionalization

The compound’s three reactive sites enable diverse transformations:

  • Ketone Group:

    • Condensation with amines to form Schiff bases.

    • Reduction to secondary alcohols using NaBH4 or catalytic hydrogenation .

  • Allyloxy Group:

    • Heck coupling with aryl halides.

    • Epoxidation with m-CPBA .

  • Hydroxyl Group:

    • Glycosylation for prodrug synthesis.

    • Sulfonation to enhance water solubility .

Table 2: Representative Derivatives and Applications

DerivativeApplicationBiological Activity
Chalcone analogAnti-oomyceteEC50: 32.5 µg/mL
Morpholinyl-dioneKinase inhibitionIC50: <1 µM
Epoxidized formPolymer crosslinkerEnhanced thermal stability

Industrial and Pharmacological Relevance

Agrochemical Applications

Derivatives of 1-(3-Allyloxy-2-hydroxy-phenyl)ethanone exhibit potent anti-oomycete activity against Phytophthora infestans, the causative agent of potato blight. Quantitative structure-activity relationship (QSAR) models highlight the importance of electron-withdrawing groups at the 3′-position for enhancing efficacy .

Pharmaceutical Intermediates

The compound serves as a precursor to DNA-dependent protein kinase (DNA-PK) inhibitors, which are under investigation for cancer therapy. Structural analogs bearing morpholine substituitions show sub-micromolar inhibitory activity .

Challenges and Future Directions

  • Regioselectivity: Competing O- vs. C-allylation requires careful control of reaction conditions.

  • Stability: The allyl ether moiety is prone to acid-catalyzed hydrolysis, necessitating stabilized formulations.

  • Scalability: Ultrasound-assisted methods, while efficient, face energy input challenges at industrial scales.

Ongoing research focuses on photoflow chemistry and enzymatic catalysis to address these limitations, aiming to improve sustainability and cost-effectiveness .

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